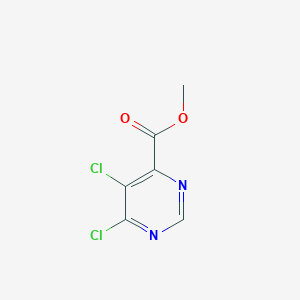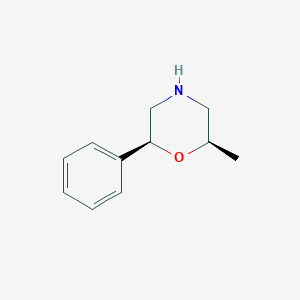![molecular formula C14H12O3S B6283766 4-[4-(methylsulfanyl)phenoxy]benzoic acid CAS No. 21120-66-1](/img/no-structure.png)
4-[4-(methylsulfanyl)phenoxy]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[4-(methylsulfanyl)phenoxy]benzoic acid” is a chemical compound with the CAS Number: 21120-66-1 . It has a molecular weight of 260.31 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The Inchi Code for “this compound” is1S/C14H12O3S/c1-18-13-8-6-12 (7-9-13)17-11-4-2-10 (3-5-11)14 (15)16/h2-9H,1H3, (H,15,16) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound has a molecular weight of 260.31 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[4-(methylsulfanyl)phenoxy]benzoic acid involves the reaction of 4-hydroxybenzoic acid with 4-(methylsulfanyl)phenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired product.", "Starting Materials": [ "4-hydroxybenzoic acid", "4-(methylsulfanyl)phenol", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Anhydrous dichloromethane (DCM)", "Anhydrous diethyl ether", "Anhydrous sodium sulfate (Na2SO4)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 4-hydroxybenzoic acid (1.0 equiv) and 4-(methylsulfanyl)phenol (1.2 equiv) in anhydrous dichloromethane (DCM) and add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) to the reaction mixture.", "Step 2: Stir the reaction mixture at room temperature for 24 hours.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct and wash the filtrate with anhydrous diethyl ether.", "Step 4: Concentrate the filtrate under reduced pressure to obtain a crude product.", "Step 5: Dissolve the crude product in ethanol and add hydrochloric acid (HCl) to adjust the pH to 2-3.", "Step 6: Filter the resulting precipitate and wash it with ethanol.", "Step 7: Dissolve the washed precipitate in sodium hydroxide (NaOH) solution and adjust the pH to 7-8.", "Step 8: Extract the solution with anhydrous dichloromethane (DCM) and wash the organic layer with water.", "Step 9: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) and concentrate it under reduced pressure to obtain the final product, 4-[4-(methylsulfanyl)phenoxy]benzoic acid." ] } | |
Número CAS |
21120-66-1 |
Fórmula molecular |
C14H12O3S |
Peso molecular |
260.3 |
Pureza |
91 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




